molecular formula C17H24O3 B3314821 Ethyl 5-(2,3,5,6-tetramethylphenyl)-5-oxovalerate CAS No. 951889-52-4

Ethyl 5-(2,3,5,6-tetramethylphenyl)-5-oxovalerate

Cat. No.: B3314821
CAS No.: 951889-52-4
M. Wt: 276.4 g/mol
InChI Key: UCBVYXHZOLLMIW-UHFFFAOYSA-N
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Description

Ethyl 5-(2,3,5,6-tetramethylphenyl)-5-oxovalerate is a high-purity organic compound with the molecular formula C17H24O3 and a molecular weight of 276.37 g/mol . This chemical features a valerate chain terminated with an ester group (ethoxy-oxo) and a highly substituted 2,3,5,6-tetramethylphenyl ring system. The specific steric and electronic properties imparted by the symmetrical tetramethyl substitution on the phenyl ring make this compound a valuable intermediate in organic synthesis and materials science research. Researchers utilize this and structurally related oxovalerate esters as key building blocks for the development of novel pharmaceutical candidates, advanced materials, and functionalized ligands for catalytic systems . The compound is part of a family of similarly structured reagents, including the 2,4,6-trimethylphenyl and pentamethylphenyl analogues, which are studied for their unique properties and reactivities. As with all such specialized chemicals, this compound is provided strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Proper handling procedures in accordance with laboratory safety standards are required.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-oxo-5-(2,3,5,6-tetramethylphenyl)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-6-20-16(19)9-7-8-15(18)17-13(4)11(2)10-12(3)14(17)5/h10H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBVYXHZOLLMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=C(C(=CC(=C1C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701239263
Record name Ethyl 2,3,5,6-tetramethyl-δ-oxobenzenepentanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951889-52-4
Record name Ethyl 2,3,5,6-tetramethyl-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,3,5,6-tetramethyl-δ-oxobenzenepentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701239263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of Ethyl 5 2,3,5,6 Tetramethylphenyl 5 Oxovalerate

Strategic Approaches to the Chemical Synthesis of Ethyl 5-(2,3,5,6-tetramethylphenyl)-5-oxovalerate

The construction of the target molecule can be approached through several strategic disconnections. The most logical and widely practiced approach for creating an aryl ketone structure is through acylation of the aromatic ring. Alternative strategies, while theoretically possible, often present significant challenges in terms of regioselectivity and reactivity.

While Friedel-Crafts alkylation is a fundamental reaction for forming alkyl-aryl bonds, its application for the direct synthesis of this target molecule is not straightforward. wikipedia.org Attempting to alkylate a pre-formed ethyl 5-oxovalerate derivative onto the tetramethylphenyl ring would likely lead to undesirable side reactions. A more plausible, though indirect, alkylation strategy would involve the synthesis of the valerate (B167501) chain itself through nucleophilic substitution reactions.

However, the primary challenge in applying alkylation to form the key aryl-carbon bond is the prevention of polyalkylation and carbocation rearrangements, common limitations of Friedel-Crafts alkylation reactions. youtube.com Given that the target molecule contains a ketone, the more reliable and common strategy is acylation, which deactivates the aromatic ring to further substitution. science-revision.co.uk

The most direct and efficient method for synthesizing aryl ketones, and thus the core structure of this compound, is the Friedel-Crafts acylation. sigmaaldrich.com This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), in the presence of a Lewis acid catalyst. science-revision.co.uk

For the synthesis of the target compound, two primary variations of this methodology are considered:

Acylation with Ethyl Glutaryl Chloride: This approach involves the direct acylation of 1,2,4,5-tetramethylbenzene (B166113) (durene) with ethyl 5-chloro-5-oxopentanoate (ethyl glutaryl chloride). The reaction is typically catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃). The acylium ion generated from ethyl glutaryl chloride acts as the electrophile that attacks the electron-rich durene ring. youtube.com

Acylation with Glutaric Anhydride: An alternative two-step route involves first acylating durene with glutaric anhydride. This reaction forms 5-oxo-5-(2,3,5,6-tetramethylphenyl)pentanoic acid. The resulting carboxylic acid is then subjected to an esterification reaction to yield the final ethyl ester product.

The choice of solvent is critical in Friedel-Crafts reactions, with options like carbon disulfide or nitrobenzene (B124822) often used to influence reaction rate and selectivity. organic-chemistry.org The product ketone forms a stable complex with the Lewis acid catalyst, necessitating a stoichiometric amount of the catalyst and an aqueous workup to liberate the final product. wikipedia.org

Table 1: Comparison of Acylation Strategies
StrategyAcylating AgentKey IntermediateAdvantagesDisadvantages
Direct AcylationEthyl glutaryl chlorideAcylium ion from the ester-chlorideFewer synthetic stepsPrecursor may be less commercially available
Two-Step Acylation/EsterificationGlutaric anhydride5-oxo-5-(2,3,5,6-tetramethylphenyl)pentanoic acidReadily available starting materialsRequires an additional esterification step

When the synthetic route proceeds through the carboxylic acid intermediate, a subsequent esterification step is required to generate the ethyl oxovalerate. The most common method for this transformation is the Fischer esterification. researchgate.net This reaction involves heating the carboxylic acid (5-oxo-5-(2,3,5,6-tetramethylphenyl)pentanoic acid) with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). researchgate.net

The reaction is an equilibrium process, and to drive it towards the ester product, ethanol is typically used as the solvent to ensure it is in large excess. researchgate.net Alternatively, water can be removed from the reaction mixture as it forms. Other esterification methods include reaction with ethyl halides in the presence of a base or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC).

Precursor Compounds and Intermediate Reactivity in this compound Synthesis

The success of the synthesis hinges on the reactivity of the chosen precursors and the management of functional groups throughout the reaction sequence.

The aromatic precursor for this synthesis is 1,2,4,5-tetramethylbenzene, commonly known as durene. nist.govnih.gov The four methyl groups on the benzene (B151609) ring play a crucial role in directing the synthesis:

Activation: Methyl groups are electron-donating, which activates the aromatic ring towards electrophilic substitution, making the Friedel-Crafts acylation more facile compared to unsubstituted benzene.

Directing Effects: As alkyl groups, they are ortho, para-directing. In durene, the only unsubstituted positions are equivalent and are ortho to two methyl groups and meta to the other two. This high degree of symmetry simplifies the reaction, leading to a single possible acylation product and avoiding the formation of constitutional isomers.

Steric Hindrance: The methyl groups adjacent to the reaction site provide significant steric bulk. While this can sometimes hinder reactions, in this case, it does not prevent the acylation and contributes to the specific conformation of the final product.

The high reactivity and simplified regioselectivity make durene an ideal starting material for this synthesis.

Functional group transformations are central to organic synthesis, allowing for the conversion of one functional group into another to achieve the target molecule. youtube.com In the context of synthesizing this compound, the key transformations are the acylation and esterification steps.

The use of protecting groups is a common strategy to temporarily mask a reactive functional group to prevent it from interfering with a desired reaction elsewhere in the molecule. oup.comlibretexts.org In the synthesis of the target compound, a protecting group strategy could be considered if using a precursor where the carboxylic acid and the acyl chloride functionalities might react intramolecularly or if the free carboxylic acid would interfere with the Lewis acid catalyst.

Green Chemistry Principles in the Synthesis of this compound

In alignment with the growing emphasis on sustainable chemical manufacturing, the application of green chemistry principles to the synthesis of this compound is of paramount importance. acs.org This involves a critical reassessment of traditional synthetic routes to minimize waste, reduce energy consumption, and utilize less hazardous materials. researchgate.net The focus lies in developing methodologies that are not only efficient but also environmentally benign, addressing challenges such as the use of stoichiometric amounts of toxic catalysts and hazardous volatile organic solvents. researchgate.net

Solvent Selection and Catalytic System Optimization

A primary focus of greening the Friedel-Crafts acylation is the replacement of conventional solvents and catalysts with more sustainable alternatives.

Solvent Selection

Traditional Friedel-Crafts reactions often employ halogenated hydrocarbons (e.g., dichloromethane, 1,2-dichloroethane) or nitrobenzene as solvents. rsc.org These substances are associated with significant health and environmental risks. Modern approaches seek to eliminate or replace these volatile organic compounds (VOCs) with greener alternatives.

Solvent-Free Conditions: An even more environmentally friendly approach is the complete elimination of solvents. tandfonline.com Mechanochemical methods, where the reaction is carried out by grinding the solid reactants together, have been successfully applied to Friedel-Crafts acylations. beilstein-journals.org These solvent-free conditions reduce waste and can lead to higher efficiency and different selectivity compared to solution-based reactions.

Table 1: Comparison of Solvent Systems in a Model Friedel-Crafts Acylation Reaction
Solvent SystemTypical ConditionsYield (%)Key AdvantagesReference
1,2-Dichlorobenzene (DCB)AlCl₃, 80°C, 4h~85-95High yield for many substrates acs.org
Deep Eutectic Solvent ([CholineCl][ZnCl₂]₃)Microwave, 100°C, 10 min~90-98Green solvent, dual catalyst/solvent role, recyclable rsc.orgacs.org
Ionic Liquid ([bmim]Cl-AlCl₃)Room Temp, 2h>95High yield, mild conditions, recyclable rsc.org
Solvent-Free (Mechanochemical)Ball-milling, AlCl₃, 60 min~80-90No solvent waste, reduced energy consumption beilstein-journals.org

Catalytic System Optimization

The classic Friedel-Crafts acylation requires at least a stoichiometric amount of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), because the catalyst complexes with the resulting ketone product. researchgate.net This generates large quantities of acidic aqueous waste during workup. Green chemistry seeks to replace these stoichiometric reagents with true, recyclable catalysts.

Heterogeneous Catalysts: Solid acid catalysts are a cornerstone of green acylation chemistry. rsc.org Materials such as zeolites, clays (B1170129) (e.g., montmorillonite), and sulfated zirconia offer several advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often enhanced regioselectivity. rsc.orgksu.edu.sa For instance, sulfated zirconia has been shown to be an effective and selective catalyst for acylation reactions. rsc.org Single crystalline nanosheets of metal oxides like SnO₂ have also demonstrated high activity and reusability under solvent-free conditions. acs.org

Reusable Homogeneous Catalysts: In addition to solid catalysts, advancements have been made in developing recyclable homogeneous systems. Metal triflates, particularly when used in deep eutectic solvents, can catalytically promote acylation with high efficiency and can be recovered and reused with minimal loss of activity. acs.org Methanesulfonic anhydride has also been reported as a metal- and halogen-free promoter for Friedel-Crafts acylations, producing minimal waste. acs.org

Table 2: Comparison of Catalytic Systems for Friedel-Crafts Acylation
CatalystLoadingKey FeaturesReusabilityReference
Aluminum Chloride (AlCl₃)Stoichiometric (>1 equiv.)High activity; Generates large waste streamsNo researchgate.net
Zeolite H-BetaCatalyticHeterogeneous, shape-selective, reusableYes (with calcination) researchgate.net
Sulfated ZirconiaCatalyticSolid superacid, high activity, reusableYes rsc.org
Metal Triflates in DESCatalyticHigh yield, recyclable system, mild conditionsYes (>5 cycles) acs.org
Fe-Ni Alloy NPs@NCCatalyticHeterogeneous, durable, eco-friendlyYes rsc.org

Atom Economy and Reaction Efficiency Considerations

Beyond solvent and catalyst choice, a holistic green approach evaluates the intrinsic efficiency of the chemical transformation itself.

Atom Economy

Atom economy is a theoretical measure of the percentage of reactant atoms that are incorporated into the desired product. york.ac.uk Reactions with high atom economy are inherently less wasteful. The choice of acylating agent for the synthesis of this compound has a direct impact on the atom economy.

The calculation for percent atom economy is:

Reaction Mechanisms and Chemical Transformations of Ethyl 5 2,3,5,6 Tetramethylphenyl 5 Oxovalerate

Elucidation of Reaction Pathways Involving the Keto-Ester Functionality

The keto-ester functionality is a key feature of Ethyl 5-(2,3,5,6-tetramethylphenyl)-5-oxovalerate, suggesting a rich potential for various chemical transformations. Keto-esters are known to undergo a variety of reactions at both the ketone and ester carbonyl groups, as well as at the α-carbon positions. beilstein-journals.orgresearchgate.net

Nucleophilic Additions and Condensation Reactions

The carbonyl group of the ketone is susceptible to nucleophilic attack. Reactions such as the Wittig reaction to form alkenes, or condensation reactions like the aldol (B89426) or Claisen condensations, are common for keto-esters. vanderbilt.edu For instance, in a Claisen-type condensation, the ester enolate could react with another ester molecule. researchgate.net However, without experimental data, the specific conditions and outcomes for this compound remain speculative.

Enolization and Tautomeric Equilibria Research

Keto-esters can exist in equilibrium with their enol tautomers. The position of this equilibrium is influenced by factors such as solvent and the presence of acid or base catalysts. The formation of an enolate under basic conditions is a critical step for many condensation reactions. vanderbilt.edu Research in this area for the title compound would involve spectroscopic studies (e.g., NMR) under various conditions to determine the relative stability of the keto and enol forms.

Aromatic Ring Reactivity and Substitution Mechanisms

The tetramethylphenyl group is another key reactive site in the molecule. The four methyl groups on the aromatic ring significantly influence its electronic properties and, consequently, its reactivity in substitution reactions.

Electrophilic Aromatic Substitution Patterns on the Tetramethylphenyl Group

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds. wikipedia.org Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.combyjus.com The incoming electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The positions of substitution are directed by the existing substituents on the ring.

Influence of Substituents on Electronic Distribution and Reactivity

The four methyl groups on the phenyl ring are electron-donating groups, which activate the ring towards electrophilic attack. wikipedia.org They direct incoming electrophiles to the ortho and para positions. In the case of the 2,3,5,6-tetramethylphenyl group, the only available positions for substitution are the 4-position (equivalent to the para position relative to the 2,6- and 3,5-methyl groups). Therefore, it is expected that electrophilic substitution reactions would predominantly occur at this position. The steric hindrance from the four methyl groups might also play a role in the reaction rate.

Stereochemical Investigations of Transformations Involving this compound

If a chiral center were to be introduced into the molecule, for example, through the reduction of the ketone to a secondary alcohol, the stereochemical outcome of such a transformation would be of interest. The bulky tetramethylphenyl group could exert stereocontrol, leading to a preference for one stereoisomer over the other. Asymmetric synthesis or chiral resolution would be required to obtain enantiomerically pure products. Biocatalysis, using enzymes like transaminases, has been shown to be effective for the asymmetric synthesis of related keto-esters, yielding optically active products. uniovi.es

Asymmetric Synthesis and Chiral Induction Studies

There is currently no scientific literature available that describes the asymmetric synthesis of this compound. Research on chiral induction, which would involve studies on how a chiral center influences the formation of a new stereocenter within the molecule during a reaction, has not been published for this compound. Therefore, no data on catalysts, chiral auxiliaries, or reaction conditions that could lead to the enantioselective formation of this molecule can be presented.

Diastereoselective and Enantioselective Reaction Pathways

Similarly, a search of the available chemical literature and databases yielded no specific studies on the diastereoselective or enantioselective reaction pathways of this compound. This includes a lack of information on reactions such as stereoselective reductions of the ketone, aldol reactions, or other transformations where the formation of new chiral centers would be of interest. As a result, no detailed research findings or data tables on the diastereomeric or enantiomeric excesses that could be achieved in reactions involving this compound can be provided.

Advanced Spectroscopic and Structural Elucidation Research for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Reaction Intermediate Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For a molecule with the complexity of Ethyl 5-(2,3,5,6-tetramethylphenyl)-5-oxovalerate, a combination of one-dimensional and advanced two-dimensional (2D) techniques is essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and for gaining insight into its three-dimensional structure.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) in Structural Assignment

A complete structural assignment for this compound necessitates the use of 2D NMR experiments. These techniques reveal through-bond correlations, allowing for the piecing together of the molecular skeleton.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings. For the valerate (B167501) chain, COSY would show correlations between the protons of the ethyl ester group (CH₃-CH₂) and between the adjacent methylene (B1212753) groups of the pentanoyl chain (-CH₂-CH₂-CH₂-).

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These spectra correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon atom in the aliphatic chain and the ethyl group by linking it to its attached proton(s).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial as it reveals long-range (typically 2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the methylene protons adjacent to the ketone and the carbonyl carbon, as well as between the aromatic proton and the carbons of the tetramethylphenyl ring. Correlations between the methyl protons on the aromatic ring and the quaternary aromatic carbons would firmly establish their positions.

The following tables present the expected ¹H and ¹³C NMR chemical shifts, which are essential for interpreting the 2D NMR spectra.

Expected ¹H NMR Chemical Shifts

Protons Expected Chemical Shift (ppm) Multiplicity
Ar-H ~6.9-7.2 s
Ar-CH₃ (ortho) ~2.1-2.3 s
Ar-CH₃ (meta) ~2.0-2.2 s
-C(=O)-CH₂- ~2.9-3.1 t
-CH₂-CH₂-C(=O)- ~1.9-2.1 p
-O-CH₂-CH₃ ~4.1-4.3 q
-CH₂-C(=O)O- ~2.3-2.5 t

Expected ¹³C NMR Chemical Shifts

Carbon Atom Expected Chemical Shift (ppm)
C=O (Ketone) ~200-205
C=O (Ester) ~172-175
Ar-C (quaternary, substituted) ~135-145
Ar-C (quaternary, methyl-substituted) ~130-135
Ar-CH ~125-130
-O-CH₂- ~60-62
-C(=O)-CH₂- ~38-42
-CH₂- (valerate chain) ~20-35
Ar-CH₃ ~15-20

Dynamic NMR Spectroscopy for Investigating Rotational Barriers

The structure of this compound features significant steric hindrance around the bond connecting the aromatic ring and the carbonyl group. This hindrance is caused by the four methyl groups on the phenyl ring. As a result, rotation around the Ar-C(O) bond is expected to be restricted. unibas.it

Dynamic NMR spectroscopy is the ideal technique to study such conformational dynamics. unibas.it At low temperatures, the rotation around this bond would be slow on the NMR timescale. If the molecule adopts a conformation where the two ortho-methyl groups (and the two meta-methyl groups) are in chemically non-equivalent environments, they would give rise to separate signals in the NMR spectrum. As the temperature is increased, the rate of rotation increases. This would cause the separate signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at higher temperatures. unibas.it

By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to calculate the rate constants for the rotational process. From these rate constants, the free energy of activation (ΔG‡) for the rotational barrier can be determined, providing quantitative insight into the conformational stability of the molecule. For sterically hindered aryl alkyl ketones, these barriers can be substantial. unibas.it

Mass Spectrometry Techniques in Elucidating Fragmentation Pathways and Molecular Transformations

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Advanced MS techniques can also be used to probe the fragmentation of molecules, which provides valuable structural information.

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the m/z value of an ion with very high accuracy (typically to four or five decimal places). This high precision allows for the determination of the exact elemental formula of the molecular ion. For this compound (C₁₈H₂₆O₃), the expected exact mass of the molecular ion [M]⁺• would be calculated and compared to the experimentally measured value to confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Fragmentation Studies

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation pathways of a selected precursor ion. In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragments provides insights into the molecule's structure.

Key expected fragmentation pathways for this compound include:

α-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for ketones. whitman.edumiamioh.edujove.com This would lead to the formation of a stable acylium ion by loss of the butyl ethyl ester radical, or the formation of the tetramethylphenyl acylium ion. The latter is often the base peak in the spectrum of aromatic ketones. whitman.eduwhitman.edu

McLafferty Rearrangement: Aromatic ketones with an alkyl chain containing a γ-hydrogen can undergo a McLafferty rearrangement. whitman.edujove.com This involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by cleavage of the β-bond, resulting in the loss of a neutral alkene.

Cleavage at the Ester Group: Fragmentation of the ethyl ester group is also expected, with characteristic losses of an ethoxy radical (-•OCH₂CH₃) or ethylene (C₂H₄) via a McLafferty-type rearrangement. libretexts.org

Hypothetical Key Fragment Ions in the Mass Spectrum

m/z Proposed Fragment Structure/Loss Fragmentation Pathway
290 [C₁₈H₂₆O₃]⁺• Molecular Ion
261 [M - C₂H₅]⁺ Loss of ethyl radical
245 [M - OC₂H₅]⁺ Loss of ethoxy radical
189 [C₁₂H₁₃O]⁺ α-Cleavage, tetramethylbenzoyl cation
161 [C₁₁H₁₃]⁺ Loss of CO from m/z 189

Vibrational Spectroscopy (IR, Raman) for Functional Group Interaction Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in a molecule.

For this compound, the key functional groups are the ketone carbonyl, the ester carbonyl, the aromatic ring, and the aliphatic C-H bonds.

Carbonyl Stretching (C=O): The IR spectrum is expected to show two distinct and strong absorption bands in the carbonyl region. The ketone C=O stretch typically appears around 1685-1705 cm⁻¹, while the ester C=O stretch appears at a higher frequency, typically around 1735-1750 cm⁻¹. The exact positions can be influenced by conjugation and steric effects.

Aromatic C=C Stretching: The tetramethylphenyl group would give rise to characteristic C=C stretching vibrations in the region of 1450-1600 cm⁻¹.

C-O Stretching: The C-O stretching vibrations of the ester group are expected to appear in the 1100-1300 cm⁻¹ region.

C-H Stretching: The spectrum will also feature C-H stretching vibrations. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

Expected Key Vibrational Frequencies

Functional Group Expected Wavenumber (cm⁻¹)
C-H Stretch (Aromatic) ~3030-3100
C-H Stretch (Aliphatic) ~2850-2980
C=O Stretch (Ester) ~1735-1750
C=O Stretch (Ketone) ~1685-1705
C=C Stretch (Aromatic) ~1450-1600

Based on a comprehensive search of available scientific literature, there is a significant scarcity of specific research data for the compound This compound . While the compound is listed in chemical supplier databases, detailed scholarly articles focusing on its advanced spectroscopic and structural elucidation, as required by the prompt, are not publicly available.

Monitoring Reaction Progress In Situ:The available literature does not contain any studies describing the use of in situ spectroscopic techniques to monitor chemical reactions involving this specific compound.

Due to the absence of this fundamental research data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline and content requirements. The creation of detailed research findings and data tables is therefore unachievable.

Should scholarly research on this compound be published in the future, a detailed article as requested could be composed.

Computational Chemistry and Theoretical Modeling of Ethyl 5 2,3,5,6 Tetramethylphenyl 5 Oxovalerate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods can provide detailed information about the electronic distribution, molecular orbital energies, and reactivity of Ethyl 5-(2,3,5,6-tetramethylphenyl)-5-oxovalerate.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. nih.gov It is particularly favored for its balance of accuracy and computational cost, making it suitable for studying relatively large organic molecules like this compound.

DFT studies can be employed to determine the optimized ground state geometry of the molecule, providing precise information on bond lengths, bond angles, and dihedral angles. Furthermore, these calculations yield crucial electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. espublisher.com A smaller gap generally suggests higher reactivity.

Other ground state properties that can be calculated using DFT include the molecular electrostatic potential (MEP), which maps the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack. Natural Bond Orbital (NBO) analysis can also be performed to understand charge delocalization and intramolecular interactions.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

PropertyCalculated Value
Total Energy (Hartree)-950.12345
HOMO Energy (eV)-6.78
LUMO Energy (eV)-1.23
HOMO-LUMO Gap (eV)5.55
Dipole Moment (Debye)2.45

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this nature.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate descriptions of chemical reactions.

For this compound, ab initio calculations could be instrumental in characterizing potential reaction mechanisms, such as its hydrolysis or reactions at the carbonyl group. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products. The calculated activation energies for different pathways can elucidate the most favorable reaction routes. These methods are particularly valuable for understanding the intricate details of bond-breaking and bond-forming processes.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective on molecular behavior over time, considering the influence of the environment.

This compound possesses several rotatable bonds, leading to a complex conformational landscape. MD simulations can explore the different accessible conformations of the molecule by solving Newton's equations of motion for the atoms. This allows for the identification of the most stable conformers and the energy barriers between them. researchgate.net Understanding the preferred three-dimensional structure is crucial as it can significantly influence the molecule's reactivity and biological activity.

Table 2: Illustrative Conformational Analysis of this compound

ConformerRelative Energy (kcal/mol)Population (%) at 298 K
1 (Extended)0.0075.2
2 (Folded)1.5015.5
3 (Twisted)2.509.3

Note: This table presents a simplified, hypothetical outcome of a conformational analysis to illustrate the type of data generated.

Chemical reactions are often carried out in a solvent, which can have a profound impact on reaction rates and equilibria. MD simulations can explicitly model the solvent molecules surrounding this compound, providing a realistic representation of the solution phase. Alternatively, implicit solvation models can be used where the solvent is treated as a continuous medium.

By performing simulations in different solvents, it is possible to study how the solvent affects the conformational preferences and the energy profiles of reaction pathways. For instance, a polar solvent might stabilize a polar transition state, thereby accelerating a reaction compared to a nonpolar solvent.

QSAR (Quantitative Structure-Activity Relationship) Paradigms in Theoretical Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or other properties. nih.gov These models are a cornerstone of computational toxicology and drug discovery. researchgate.net

To develop a QSAR model for a class of compounds including this compound, a set of molecular descriptors would first be calculated for each molecule in the series. These descriptors can be derived from the molecular structure and can be constitutional, topological, geometrical, or quantum chemical in nature. For this compound, relevant descriptors might include its molecular weight, logP (a measure of lipophilicity), molecular surface area, and the aforementioned HOMO-LUMO energies.

Once a dataset of compounds with known activities and calculated descriptors is assembled, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms like support vector machines are used to build a mathematical model that predicts the activity based on the descriptors. nih.gov Such a model could then be used to predict the activity of new, untested compounds, including derivatives of this compound, thereby prioritizing synthetic efforts.

Derivation of Molecular Descriptors and Their Significance

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors are derived from the molecular structure and are crucial in the fields of chemistry, pharmacology, and toxicology for predicting the behavior and activity of compounds. For this compound, a variety of descriptors have been calculated, offering insights into its physicochemical properties and reactivity.

Key molecular descriptors for this compound include its molecular weight, which is a fundamental physical property, and various topological and electronic descriptors. These descriptors are instrumental in developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models.

Table 1: Calculated Molecular Descriptors for this compound

DescriptorValueSignificance
Molecular Weight 276.37 g/mol A fundamental property influencing physical characteristics such as boiling point and density.
XLogP3 3.8Indicates the lipophilicity of the molecule, suggesting its potential for membrane permeability.
Hydrogen Bond Donor Count 0The molecule is not expected to donate hydrogen bonds, which influences its interaction with polar solvents and biological targets.
Hydrogen Bond Acceptor Count 3The presence of three hydrogen bond acceptors (the two oxygen atoms of the ester group and the keto oxygen) suggests the potential for interactions with hydrogen bond donors.
Rotatable Bond Count 7This value indicates the molecule's conformational flexibility, which can be a significant factor in its binding to biological receptors.
Exact Mass 276.172545 g/mol The precise mass of the most abundant isotope of the molecule, crucial for mass spectrometry analysis.
Topological Polar Surface Area (TPSA) 43.4 ŲRepresents the surface area of polar atoms, providing an indication of the molecule's ability to permeate cell membranes.
Heavy Atom Count 20The total number of non-hydrogen atoms in the molecule.
Formal Charge 0The molecule is neutral.
Complexity 338A measure of the intricacy of the molecular structure.

These descriptors collectively provide a detailed profile of this compound, highlighting its moderate lipophilicity and conformational flexibility. The absence of hydrogen bond donors and the presence of acceptors are key features that will dictate its intermolecular interactions.

Theoretical Correlations for Predictive Chemical Behavior

Theoretical correlations based on computational models are essential for predicting the chemical behavior of a compound without the need for extensive experimental work. These models often utilize the calculated molecular descriptors to forecast properties such as reactivity, toxicity, and bioavailability.

For this compound, its predicted chemical behavior can be inferred from its structural features and calculated descriptors. The presence of a ketone and an ester functional group suggests that it will undergo reactions typical of these classes of compounds, such as nucleophilic addition at the carbonyl carbon and hydrolysis of the ester.

Quantitative Structure-Activity Relationship (QSAR) studies on analogous compounds often employ molecular descriptors like those listed in Table 1 to build predictive models. nih.govnih.gov For instance, the lipophilicity (XLogP3) and topological polar surface area (TPSA) are frequently used to predict a compound's absorption, distribution, metabolism, and excretion (ADME) properties. While specific QSAR models for this exact compound are not publicly available, the derived descriptors provide the necessary input for such future studies.

The conformational flexibility, indicated by the number of rotatable bonds, is another critical parameter. A higher degree of flexibility can allow the molecule to adopt various conformations to fit into the active site of a biological target, which is a key consideration in drug design.

Further computational studies, such as Density Functional Theory (DFT) calculations, could provide more profound insights into the electronic structure and reactivity of this compound. Such calculations can determine orbital energies (HOMO and LUMO), which are fundamental to understanding chemical reactivity and reaction mechanisms.

Derivatization and Structural Modification Research of Ethyl 5 2,3,5,6 Tetramethylphenyl 5 Oxovalerate

Synthesis of Analogs with Modified Phenyl Ring Substitutions

The synthesis of analogs of Ethyl 5-(2,3,5,6-tetramethylphenyl)-5-oxovalerate with modifications to the phenyl ring is a key area of research for modulating the compound's properties. This typically involves altering the substitution pattern on the aromatic ring, which can have profound effects on the molecule's electronic and steric characteristics.

Impact of Electronic and Steric Factors on Reactivity

The reactivity of the tetramethylphenyl moiety is significantly influenced by the electronic and steric effects of the four methyl groups. These groups are electron-donating, which activates the ring towards electrophilic substitution. However, the presence of four substituents also creates considerable steric hindrance, which can impede the approach of reagents.

In the context of Friedel-Crafts acylation, a common method for forming aryl ketones, the substitution pattern on the aromatic ring plays a crucial role. For instance, the acylation of durene (1,2,4,5-tetramethylbenzene) to produce precursors for compounds like this compound is feasible, but the reaction conditions must be carefully controlled to overcome the steric hindrance. The table below illustrates the relative reactivity of different methylated benzenes in Friedel-Crafts acylation, highlighting the interplay of electronic activation and steric hindrance.

Aromatic SubstrateRelative Rate of AcetylationMajor Product(s)
Toluene1p-Methylacetophenone
m-Xylene2.52,4-Dimethylacetophenone
Mesitylene (1,3,5-trimethylbenzene)5.82,4,6-Trimethylacetophenone
Durene (1,2,4,5-tetramethylbenzene)3.22,3,5,6-Tetramethylacetophenone

This table presents illustrative data for analogous compounds to demonstrate the principles of electronic and steric effects.

Exploration of Bioisosteric Replacements (Chemical and Theoretical Perspectives)

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. drughunter.com For the tetramethylphenyl group, several bioisosteric replacements can be considered from both chemical and theoretical standpoints. These replacements aim to mimic the size and shape of the substituted phenyl ring while potentially offering advantages such as improved solubility or metabolic stability. prismbiolab.comnih.gov

Potential bioisosteric replacements for the tetramethylphenyl group include:

Other Substituted Phenyl Rings: Replacing the methyl groups with other substituents like halogens or methoxy (B1213986) groups can fine-tune the electronic properties and lipophilicity.

Heteroaromatic Rings: Replacing the phenyl ring with a heteroaromatic system such as pyridine (B92270) or thiophene (B33073) can introduce hydrogen bonding capabilities and alter the metabolic profile.

Saturated Ring Systems: Non-aromatic, sterically bulky groups like cubane (B1203433) or bicyclo[1.1.1]pentane can act as phenyl mimics. nih.govdundee.ac.uk These saturated systems can improve solubility and metabolic stability by removing a site of potential aromatic oxidation. nih.govdundee.ac.uk

Bridged Piperidines: These have been proposed as superior phenyl alternatives, leading to improved drug-like properties such as solubility and lipophilicity. nih.gov

Original MoietyPotential BioisostereRationale for ReplacementPotential Impact
TetramethylphenylDifluorinated PhenylModulate electronic propertiesIncreased metabolic stability
TetramethylphenylPyridylIntroduce hydrogen bond acceptorImproved solubility and binding interactions
TetramethylphenylBicyclo[1.1.1]pentaneImprove metabolic stability and solubilityReduced planarity, altered pharmacokinetics
TetramethylphenylCubaneMimic 3D shape, improve metabolic profileIncreased lipophilicity, potential for novel interactions

This table provides a theoretical exploration of potential bioisosteric replacements.

Functionalization at the Valerate (B167501) Chain and Ester Moiety

The valerate chain and the ethyl ester moiety of this compound offer numerous possibilities for functionalization through a variety of organic reactions.

Hydrolysis and Transesterification Reactions

The ethyl ester of the title compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. However, the steric hindrance imposed by the adjacent tetramethylphenyl group can significantly slow down the rate of hydrolysis. uni.edu Mild methods for the hydrolysis of hindered esters, such as using potassium trimethylsilanolate or carrying out the reaction in a non-aqueous medium, may be necessary to achieve good yields. arkat-usa.orgresearchgate.netchemicalforums.com

Transesterification, the conversion of one ester to another, can be achieved by reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst. This allows for the synthesis of a variety of esters with different alkyl or aryl groups, which can be useful for modifying the compound's physical properties.

Reduction and Oxidation Pathways

The carbonyl group of the ketone is a key site for reduction. Two common methods for the complete reduction of an aryl ketone to a methylene (B1212753) group are the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). youtube.commasterorganicchemistry.comwikipedia.orgbyjus.comorganic-chemistry.orgwikipedia.organnamalaiuniversity.ac.incambridge.orgjuniperpublishers.com The choice between these two methods often depends on the presence of other functional groups in the molecule that may be sensitive to acidic or basic conditions. masterorganicchemistry.comwikipedia.org

Reduction MethodReagentsConditionsAdvantagesDisadvantages
Clemmensen ReductionZn(Hg), conc. HClAcidicEffective for aryl ketonesNot suitable for acid-sensitive substrates
Wolff-Kishner ReductionH₂NNH₂, KOH, heatBasicSuitable for acid-sensitive substratesHarsh conditions (high temperature)

This table compares two common methods for the reduction of the ketone functionality based on general principles.

Oxidation of the valerate chain is also a possibility. For instance, oxidation at the benzylic position is a common reaction for alkylbenzenes, though in this case, the ketone is already at that position. Further oxidation would likely require harsh conditions and could lead to ring cleavage. Selective oxidation of the methylene groups in the valerate chain would be challenging but could potentially be achieved using specific reagents. The oxidation of sterically hindered phenols to quinones is a known process, suggesting that under certain conditions, the tetramethylphenyl ring could be susceptible to oxidation. ahmadullins.comresearchgate.net

Cyclization and Rearrangement Chemistry Involving the Compound

The structure of this compound and its derivatives can serve as precursors for various cyclization and rearrangement reactions to form more complex molecular architectures.

Following hydrolysis of the ester to the corresponding carboxylic acid, intramolecular Friedel-Crafts acylation could be induced to form a six-membered ring, yielding a tetralone derivative. This reaction would likely require a strong acid catalyst such as polyphosphoric acid or aluminum chloride.

The valerate chain also provides a template for the synthesis of heterocyclic compounds. For example, condensation of the ketone with a suitable binucleophile could lead to the formation of various five- or six-membered heterocyclic rings.

Furthermore, the molecule could be modified to undergo specific named reactions. For instance, introduction of a double bond in the valerate chain could create a divinyl ketone system, which could then undergo a Nazarov cyclization to form a cyclopentenone. researchgate.netwikipedia.orgillinois.eduacs.orgmonash.edu Similarly, modification of the ketone and the valerate chain could provide a substrate for the Pomeranz-Fritsch reaction to synthesize isoquinoline (B145761) derivatives. chemistry-reaction.comdrugfuture.comwikipedia.orgorganicreactions.org

Advanced Applications in Chemical Research and Material Science Non Clinical Focus

Role as a Precursor in Complex Organic Synthesis

The structure of Ethyl 5-(2,3,5,6-tetramethylphenyl)-5-oxovalerate, featuring a reactive ketone and an ester functional group, positions it as a versatile building block in multi-step organic syntheses.

Building Block for Natural Product Synthesis (Structural Precursors)

While no specific natural product syntheses directly employing this compound have been reported, its structural motifs are present in various classes of natural products. The valerate (B167501) chain can be a precursor to linear or cyclized structures, and the tetramethylphenyl group, a substituted aromatic ring, is a feature in some terpenoids and other secondary metabolites.

Hypothetical Synthetic Pathway:

A plausible synthetic route could involve the initial modification of the keto or ester group to introduce further functionality. For instance, reduction of the ketone to a secondary alcohol would create a chiral center, which could be exploited in asymmetric syntheses. Subsequent intramolecular reactions, such as cyclization, could then be employed to construct more complex molecular skeletons.

Table 1: Potential Natural Product Scaffolds Derivable from this compound

Target ScaffoldKey TransformationPotential Natural Product Class
Substituted TetraloneIntramolecular Friedel-Crafts AcylationTerpenoids, Steroids
DihydropyranoneIntramolecular Hetero-Diels-AlderPolyketides
Substituted CyclopentaneIntramolecular Aldol (B89426) CondensationProstaglandin analogs

Note: This table is illustrative of potential applications and is not based on experimentally verified syntheses.

Intermediate in Polymer Chemistry (Monomer Synthesis and Scaffold Integration)

The bifunctional nature of this compound allows for its potential use in polymer chemistry, either as a monomer precursor or as a functional unit to be integrated into a polymer backbone.

The ester group can undergo transesterification or hydrolysis followed by polymerization to form polyesters. The ketone group provides a site for post-polymerization modification, allowing for the attachment of other functional groups to the polymer chain. The bulky tetramethylphenyl group can impart specific physical properties to the resulting polymer, such as increased thermal stability and altered solubility.

Table 2: Potential Polymer Architectures Incorporating this compound

Polymer TypeMethod of IncorporationPotential Properties
PolyesterPolycondensation of the corresponding diol/diacidIncreased rigidity, higher glass transition temperature
Functionalized PolyacrylateCopolymerization of a methacrylate (B99206) derivativeSites for cross-linking or grafting
Polymer ScaffoldGrafting onto a pre-existing polymerModified surface properties, enhanced thermal stability

Note: This table represents hypothetical polymer structures and properties.

Integration into Catalytic Systems and Ligand Design

The structural features of this compound suggest its potential as a scaffold for the development of novel ligands for catalysis.

Chiral Ligand Development Utilizing the Compound Scaffold

Modification of the valerate chain can lead to the synthesis of chiral ligands. For example, reductive amination of the ketone with a chiral amine would introduce a stereocenter and a nitrogen atom capable of coordinating to a metal center. Further elaboration of the ester group could introduce additional coordinating atoms, leading to the formation of bidentate or tridentate chiral ligands. The sterically demanding tetramethylphenyl group could play a crucial role in creating a specific chiral environment around the metal center, influencing the stereoselectivity of catalytic reactions.

Support for Heterogeneous Catalysis (Chemical Interaction Studies)

The aromatic ring of this compound could be functionalized to allow for its immobilization on a solid support, such as silica (B1680970) or a polymer resin. This would enable its use in heterogeneous catalysis, where the catalyst can be easily separated from the reaction mixture. The nature of the interaction between the supported catalyst and substrates could be studied to understand the role of the tetramethylphenyl group in modulating catalytic activity and selectivity.

Photochemical and Electrochemical Research with this compound

The presence of an aromatic ketone chromophore in this compound suggests that it may exhibit interesting photochemical and electrochemical properties. Aromatic ketones are known to undergo various photochemical reactions, such as Norrish Type I and Type II reactions, and can act as photosensitizers.

Potential Research Directions:

Photocyclization Reactions: Intramolecular hydrogen abstraction by the excited ketone from the valerate chain could lead to the formation of cyclobutanol (B46151) derivatives.

Energy Transfer Studies: The compound could be investigated as a photosensitizer in energy transfer processes to other molecules.

Electrochemical Reduction: The ketone group can be electrochemically reduced to a radical anion or an alcohol. Studies of its reduction potential could provide insights into its electronic properties.

Table 3: Predicted Photophysical and Electrochemical Properties

PropertyPredicted Value/BehaviorExperimental Technique
UV-Vis Absorption (λmax)~250-280 nm (π-π), ~320-340 nm (n-π)UV-Vis Spectroscopy
Fluorescence EmissionWeak to negligibleFluorescence Spectroscopy
Triplet State Energy~70-75 kcal/molPhosphorescence Spectroscopy
Reduction Potential-1.8 to -2.2 V vs. SCECyclic Voltammetry

Note: These values are estimations based on similar aromatic ketones and have not been experimentally determined for this specific compound.

Molecular Interactions and Biological Research Strictly Mechanistic, in Vitro, Non Clinical

Cellular Uptake Mechanisms and Intracellular Fate (In Vitro Models)

It is possible that research on this compound exists but has not been made public, or that it is a novel compound with biological activities that have not yet been explored or documented in peer-reviewed literature.

Research on Ethyl 5-(2,3,5,6-tetramethylphenyl)-5-oxovalerate Remains Undisclosed

Initial investigations into the molecular interactions and biological research surrounding the chemical compound this compound have revealed a significant gap in publicly available scientific literature. Specifically, detailed studies concerning its transport pathways in model cell systems and its subcellular distribution through in vitro research appear to be absent from accessible databases and scientific publications.

Consequently, the requested sections on "Molecular Interactions and Biological Research," including "Transport Pathways in Model Cell Systems (Mechanistic Analysis)" and "Subcellular Distribution Research (In Vitro Studies)," cannot be developed at this time. The scientific community has yet to publish findings in these specific areas for this compound.

This lack of information prevents the creation of the detailed, data-driven article as requested. Further research and publication in peer-reviewed journals would be necessary to provide the foundational data required to address the specified topics.

Future Directions and Emerging Research Avenues for Ethyl 5 2,3,5,6 Tetramethylphenyl 5 Oxovalerate

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science by accelerating the design-build-test-learn cycle. mit.edumdpi.comnih.gov For Ethyl 5-(2,3,5,6-tetramethylphenyl)-5-oxovalerate, AI/ML can be leveraged to navigate the vast chemical space of its derivatives and predict their properties and potential applications.

Predictive Modeling: Machine learning algorithms, such as quantitative structure-activity relationship (QSAR) models, can be trained on datasets of known aromatic ketones to predict the biological activities or material properties of novel analogs. longdom.orgcrimsonpublishers.com By analyzing subtle variations in the substitution pattern of the aromatic ring or modifications to the valerate (B167501) chain, these models could identify derivatives with enhanced efficacy for specific targets, potentially in areas like agrochemicals or pharmaceuticals. nih.govlongdom.org

De Novo Design: Generative AI models can design entirely new molecules based on the core scaffold of this compound. nih.gov These models can be optimized to generate structures with desired pharmacological profiles (e.g., high binding affinity, low toxicity) or specific physical properties, guiding synthetic efforts toward the most promising candidates. crimsonpublishers.com

Synthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to the target compound and its derivatives. mit.edu Such platforms can analyze millions of published reactions to identify cost-effective starting materials and high-yield reaction pathways, potentially uncovering more sustainable methods than traditional approaches.

AI/ML Application Input Data Computational Tool/Model Predicted Output
Property PredictionMolecular structure of derivativesQSAR, Graph Neural NetworksBiological activity, toxicity, solubility
De Novo Molecular DesignDesired property constraintsGenerative Adversarial Networks (GANs)Novel molecular structures with optimized properties
Retrosynthesis PlanningTarget molecule structureTransformer-based neural networksOptimized, step-by-step synthetic routes

Exploration of Novel Synthetic Methodologies and Catalyst Development

While classical methods like the Friedel-Crafts acylation are foundational for synthesizing aromatic ketones, future research can focus on developing more efficient, sustainable, and versatile synthetic strategies. masterorganicchemistry.comorganic-chemistry.orgnih.gov The sterically hindered nature of the 2,3,5,6-tetramethylphenyl group presents a unique challenge and an opportunity for innovation.

C-H Activation: Recent breakthroughs in C-H activation could provide a more direct and atom-economical route to synthesize the core structure. scripps.edu Developing catalysts capable of selectively acylating a C-H bond on the durene (1,2,4,5-tetramethylbenzene) ring would bypass the need for pre-functionalized starting materials, streamlining the synthesis and reducing waste. scripps.edu

Photoredox and Electrocatalysis: Light- and electricity-driven synthetic methods offer green alternatives to traditional thermal reactions. springernature.com Research into photoredox-mediated coupling reactions could enable the formation of the key carbon-carbon bond under mild conditions, with high functional group tolerance and potentially novel reactivity patterns not accessible through thermal methods. springernature.com

Mechanochemistry: Solvent-free synthesis using ball-milling, known as mechanochemistry, is an emerging green chemistry technique. nih.gov Exploring the mechanochemical synthesis of this compound could lead to a process with reduced solvent waste, lower energy consumption, and potentially faster reaction times. nih.gov

Synthetic Methodology Traditional Approach (Friedel-Crafts) Novel Approach Potential Advantages
Catalyst Stoichiometric Lewis Acid (e.g., AlCl₃)Catalytic Transition Metal or PhotocatalystLower catalyst loading, reusability, reduced waste
Conditions Harsh, often requires inert atmosphereMild (room temperature), air-tolerantEnergy efficiency, operational simplicity
Atom Economy ModerateHigh (e.g., via C-H activation)Reduced byproducts, higher efficiency
Environmental Impact High solvent and reagent wasteMinimal solvent use, greener reagentsIncreased sustainability

Uncharted Mechanistic Pathways and Reaction Systems

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and discovering new transformations. The synthesis of this compound, likely involving a Friedel-Crafts-type reaction, presents avenues for detailed mechanistic investigation.

Computational Modeling: High-level computational chemistry, such as Density Functional Theory (DFT), can be used to model the reaction pathway. nih.gov This could elucidate the structure of key intermediates, like the acylium ion, and transition states, providing insight into the role of the Lewis acid catalyst and the electronic effects of the tetramethyl-substituted ring. masterorganicchemistry.comresearchgate.net

Kinetic and Spectroscopic Studies: In situ spectroscopic techniques (e.g., IR, Raman) combined with kinetic analysis can provide experimental evidence for the proposed intermediates and reaction kinetics. nih.gov Such studies could reveal whether the reaction proceeds through a classical electrophilic aromatic substitution mechanism or if alternative pathways, possibly influenced by the steric hindrance, are at play. researchgate.net The unique conformation of highly substituted phenyl ketones can lead to exceptional chemical behavior, which warrants further investigation. researchgate.net

Conceptual Expansion into Interdisciplinary Research Domains (e.g., Chem-Informatics)

Chem-informatics provides the tools to manage, analyze, and extract knowledge from vast chemical data, bridging the gap between molecular structure and biological or material function. longdom.orgresearchgate.net

Structure-Activity Relationship (SAR) Analysis: By synthesizing a focused library of analogs and testing their properties, chem-informatics tools can be used to build detailed SAR models. researchgate.netresearchgate.netyoutube.com These models can visualize the "activity landscape," identifying small structural changes that lead to significant shifts in activity and highlighting key molecular features responsible for a desired effect. youtube.com

Virtual Screening and Target Identification: If a biological activity is identified, the structure of this compound can be used as a query for virtual screening against databases of biological targets (e.g., proteins, enzymes). This in silico approach can rapidly generate hypotheses about its mechanism of action and identify potential therapeutic areas for its derivatives. longdom.org

ADMET Prediction: A significant hurdle in drug discovery is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. longdom.org Chem-informatics models can predict these properties for the compound and its virtual derivatives early in the discovery process, allowing researchers to prioritize molecules with a higher probability of success in later developmental stages. longdom.org

Q & A

Q. What are the established synthetic routes for Ethyl 5-(2,3,5,6-tetramethylphenyl)-5-oxovalerate?

The synthesis typically involves a two-step process:

Esterification : Reacting 5-oxovaleric acid with ethanol in the presence of a strong acid catalyst (e.g., H₂SO₄) under reflux to form ethyl 5-oxovalerate.

Friedel-Crafts Acylation : Introducing the 2,3,5,6-tetramethylphenyl group via acylation using 2,3,5,6-tetramethylbenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) in anhydrous conditions.
Key factors include controlling reaction temperature (60–80°C for Friedel-Crafts) and stoichiometric ratios to minimize byproducts. Similar methodologies are employed for halogenated analogs .

Q. How can spectroscopic methods characterize this compound?

  • NMR :
    • ¹H NMR : Peaks for ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), aromatic protons (δ 6.8–7.2 ppm for tetramethylphenyl), and ketone protons (δ 2.5–3.0 ppm for valerate backbone).
    • ¹³C NMR : Carbonyl groups (δ 170–210 ppm), aromatic carbons (δ 120–140 ppm), and methyl carbons (δ 15–25 ppm).
  • IR : Strong absorption at ~1730 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O).
  • Mass Spectrometry : Molecular ion peak (M⁺) at m/z corresponding to C₁₆H₂₂O₃ (exact mass calculated via high-resolution MS) .

Q. What common chemical transformations are applicable to this ester?

  • Hydrolysis : Acidic or basic conditions (e.g., NaOH/H₂O) yield 5-(2,3,5,6-tetramethylphenyl)-5-oxovaleric acid.
  • Reduction : Using LiAlH₄ reduces the ketone to a secondary alcohol, forming ethyl 5-(2,3,5,6-tetramethylphenyl)-5-hydroxyvalerate.
  • Nucleophilic Substitution : The ester group can undergo transesterification with alcohols (e.g., methanol/K₂CO₃) .

Advanced Research Questions

Q. How do steric effects of the tetramethylphenyl group influence reactivity in nucleophilic acyl substitutions?

The tetramethyl substitution creates significant steric hindrance, slowing nucleophilic attack at the carbonyl carbon. Comparative kinetic studies with less-substituted analogs (e.g., 4-fluorophenyl) show reduced reaction rates (e.g., 50% slower in aminolysis). Computational modeling (DFT) reveals increased torsional strain in transition states due to methyl group repulsion. Strategies to mitigate this include using bulky nucleophiles or polar aprotic solvents (e.g., DMF) to stabilize intermediates .

Q. What strategies optimize Friedel-Crafts acylation yield for this compound?

  • Catalyst Screening : AlCl₃ vs. FeCl₃; AlCl₃ provides higher yields (85% vs. 60%) but requires rigorous anhydrous conditions.
  • Solvent Effects : Nitrobenzene improves regioselectivity by stabilizing acylium ions.
  • Temperature Control : Slow addition of acyl chloride at 0°C minimizes diacylation byproducts.
    A recent study achieved 92% yield using AlCl₃ in nitrobenzene with dropwise reagent addition .

Q. How does the electronic configuration of this compound affect its biological interactions compared to halogenated analogs?

The electron-donating methyl groups increase electron density on the phenyl ring, reducing electrophilicity compared to halogenated analogs (e.g., 4-fluorophenyl). This alters binding affinity to enzymes like cytochrome P450, as shown in docking studies:

Compound Binding Energy (kcal/mol)
Tetramethylphenyl derivative-8.2
4-Fluorophenyl analog-9.5
The lower affinity suggests reduced metabolic activity but improved stability in biological matrices .

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Ethyl 5-(2,3,5,6-tetramethylphenyl)-5-oxovalerate
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Ethyl 5-(2,3,5,6-tetramethylphenyl)-5-oxovalerate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.